Technical Monograph: N-(piperidin-4-yl)benzamide Hydrochloride
Technical Monograph: N-(piperidin-4-yl)benzamide Hydrochloride
This technical guide details the biological profile, mechanism of action, and experimental utility of N-(piperidin-4-yl)benzamide hydrochloride .[1] It is structured as a high-level monograph for drug discovery professionals, treating the compound as a privileged scaffold —a molecular framework capable of providing ligands for diverse biological targets through specific functionalization.
[1]
Core Identity & Physicochemical Profile
N-(piperidin-4-yl)benzamide hydrochloride (CAS: 33953-37-6) is a bifunctional pharmacophore combining a lipophilic benzamide moiety with a hydrophilic, basic piperidine ring.[1] In medicinal chemistry, it serves as a versatile "privileged structure," frequently utilized to target G-protein coupled receptors (GPCRs), histone deacetylases (HDACs), and ion channels.
-
IUPAC Name: N-piperidin-4-ylbenzamide hydrochloride[1]
-
Molecular Formula: C₁₂H₁₆N₂O[1] · HCl
-
Molecular Weight: 240.73 g/mol
-
Solubility: Soluble in water (moderate), DMSO, and Methanol.
-
Key Structural Features:
-
Benzamide Head: Acts as a hydrogen bond acceptor/donor interface, often engaging residues like Serine or Threonine in receptor pockets.
-
Piperidine Tail: Provides a basic nitrogen (
) that is protonated at physiological pH, facilitating ionic interactions with conserved Aspartate (Asp) or Glutamate (Glu) residues in GPCR transmembrane domains.
-
Biological Activity & Mechanism of Action
While the unsubstituted core exhibits low-to-moderate affinity for various targets, its derivatives are potent modulators of specific pathways.[1] The scaffold's activity is best understood through three primary therapeutic domains:
A. Metabolic Regulation: GPR119 Agonism
The N-(piperidin-4-yl)benzamide scaffold is a validated template for GPR119 agonists .[1][2] GPR119 is a lipid-sensing GPCR predominantly expressed in pancreatic
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Mechanism: Derivatives (e.g., 4-nitro or 4-cyano analogs) bind to the orthosteric site of GPR119.[1] The piperidine nitrogen forms a salt bridge with transmembrane residues, while the benzamide orients the molecule to stabilize the active receptor conformation.
-
Downstream Effect: Activation triggers the
-protein coupling Adenylyl Cyclase activation cAMP accumulation PKA activation.[1] -
Physiological Outcome: Glucose-dependent insulin secretion (GSIS) and release of incretins (GLP-1), offering therapeutic potential for Type 2 Diabetes.[1]
B. Oncology: HIF-1 Pathway Modulation
Recent studies identify N-(piperidin-4-yl)benzamide derivatives as modulators of the Hypoxia-Inducible Factor 1 (HIF-1) pathway in hepatocellular carcinoma (HepG2 cells).[1][2][3]
-
Mechanism: Specific analogs (e.g., "Compound 47") inhibit the expression of Cyclin B1 and p-Rb while upregulating p21 and p53.[4]
-
Outcome: Induction of
phase cell cycle arrest and apoptosis via the p53/p21-dependent pathway.[1]
C. Epigenetics: HDAC Inhibition
The benzamide moiety is a classic "cap group" or "linker" in Histone Deacetylase (HDAC) inhibitors (similar to Entinostat).
-
Mechanism: The benzamide acts as a surface recognition motif, while the piperidine (often further substituted) extends into the zinc-binding pocket of the HDAC enzyme, chelating the zinc ion or interacting with the tunnel walls.
Visualization of Signaling Pathways
Diagram 1: GPR119 Agonist Signaling Pathway
This diagram illustrates the mechanism by which N-(piperidin-4-yl)benzamide derivatives regulate insulin secretion.[1][2]
Caption: GPR119 signaling cascade triggered by benzamide-piperidine agonists leading to insulin release.[1]
Experimental Protocols
Protocol A: Chemical Synthesis (Amide Coupling)
Objective: To synthesize N-(piperidin-4-yl)benzamide hydrochloride from 4-aminopiperidine and benzoic acid.
Reagents:
-
N-Boc-4-aminopiperidine (1.0 eq)[1]
-
Benzoic acid (1.1 eq)
-
DIPEA (3.0 eq), DMF (Solvent)
-
4M HCl in Dioxane (Deprotection)
Workflow:
-
Coupling: Dissolve Benzoic acid in DMF. Add EDC·HCl, HOBt, and DIPEA. Stir for 15 min at
. Add N-Boc-4-aminopiperidine.[1] Stir at RT for 12h.[1] -
Workup: Dilute with EtOAc, wash with
HCl, sat. , and brine. Dry over .[1][5] Concentrate to yield N-Boc-protected intermediate. -
Deprotection: Dissolve intermediate in DCM. Add 4M HCl/Dioxane (5 eq). Stir 2h at RT.[1]
-
Isolation: Evaporate solvent. Triturate solid with diethyl ether. Filter and dry to obtain N-(piperidin-4-yl)benzamide HCl as a white solid.[1]
Protocol B: In Vitro Cytotoxicity Assay (MTT)
Objective: To evaluate the antiproliferative activity of the compound against HepG2 cells.
-
Seeding: Plate HepG2 cells (
cells/well) in 96-well plates. Incubate 24h. -
Treatment: Add compound (dissolved in DMSO, final
) at gradient concentrations ( ). -
Incubation: Incubate for 48h at
, . -
Development: Add MTT reagent (
). Incubate 4h. Dissolve formazan crystals in DMSO. -
Analysis: Measure absorbance at 570 nm. Calculate
using non-linear regression.
Data Summary: Activity of Key Derivatives
The following table summarizes the biological potency of the core scaffold when functionalized at specific positions.
| Compound ID | Modification (R-Group) | Target | Activity ( | Biological Effect |
| Core Scaffold | Unsubstituted | Generic GPCRs | Weak/Baseline binder | |
| S5I2 | 4-Nitro- | GPR119 | Insulin Secretion Agonist | |
| Compound 47 | N-benzyl substituted | HepG2 Cells | Cell Cycle Arrest ( | |
| Entinostat | Pyridin-3-yl carbamate | HDAC 1/3 | Epigenetic modulation |
Structure-Activity Relationship (SAR) Visualization[1]
Caption: Pharmacophore mapping of the scaffold highlighting regions critical for biological interaction.
References
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GPR119 Agonists & Diabetes: Huang, Z. N., et al. (2018). "Synthesis and structure-activity relationship of N-(piperidin-4-yl)benzamide derivatives as activators of hypoxia-inducible factor 1 pathways." Archives of Pharmacal Research.[3]
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Antitumor Activity: "Evaluation of Novel N-(piperidine-4-yl)benzamide Derivatives as Potential Cell Cycle Inhibitors in HepG2 Cells." Chemical Biology & Drug Design.
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Scaffold Utility: "Piperidine-containing drugs and recently studied analogs." National Institutes of Health (NIH).
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Chemical Properties: "N-PIPERIDIN-4-YL-BENZAMIDE CAS 33953-37-6." GuideChem.
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HDAC Inhibitors Context: "Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents." ResearchGate.[1][6]
Sources
- 1. guidechem.com [guidechem.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and structure-activity relationship of N-(piperidin-4-yl)benzamide derivatives as activators of hypoxia-inducible factor 1 pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evaluation of Novel N-(piperidine-4-yl)benzamide Derivatives as Potential Cell Cycle Inhibitors in HepG2 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
